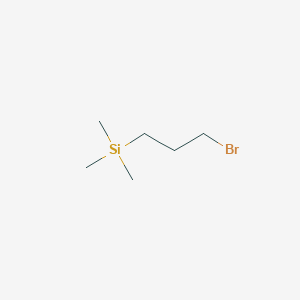

3-Bromopropyltrimethylsilane

Description

Contextualization within the Field of Organosilicon Compounds

Organosilicon compounds are defined by the presence of at least one silicon-carbon bond. sbfchem.com This class of compounds is extensive, encompassing silanes, siloxanes, and other complex structures. iust.ac.ir 3-Bromopropyltrimethylsilane belongs to the category of functionalized organosilanes, which are instrumental as synthetic intermediates in a variety of chemical processes. researchgate.net The trimethylsilyl (B98337) group provides stability, while the bromoalkyl moiety offers a site for further chemical modification, making it a valuable reagent for introducing the trimethylsilylpropyl group into other molecules.

The applications of organosilicon compounds are broad, ranging from materials science, where they are used in coatings and sealants, to pharmaceuticals and electronics. iust.ac.ir Their utility stems from properties like thermal stability, chemical inertness, and flexibility. iust.ac.ir Functionalized organosilanes, such as this compound, are particularly important in creating materials with specific, tailored properties. iaea.org

Historical Trajectories and Modern Research Significance of Silicon-Carbon Bond Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first compound with a silicon-carbon bond, tetraethylsilane. sbfchem.comwikipedia.org This marked the dawn of a new chemical field. sbfchem.com In the early 20th century, Frederic Kipping's extensive research significantly advanced the field and he coined the term "silicone." wikipedia.org A major breakthrough came in the 1940s with the development of direct synthesis methods, which propelled the commercial production of silicones and expanded their applications. ebsco.com

The silicon-carbon bond is central to this area of chemistry. It is relatively strong and gives organosilicon compounds their characteristic stability. libretexts.org Modern research continues to explore the unique properties endowed by the silicon-carbon bond. For instance, substituting a carbon atom with silicon in a molecule can alter its biological activity and physicochemical properties, a strategy used in medicinal chemistry. sioc-journal.cnnih.gov The stability of the Si-C bond, combined with the ability of silicon to form bonds with various other elements, makes organosilicon compounds, including this compound, indispensable in contemporary research and industry. iust.ac.irzmsilane.com

Conceptual Frameworks for Understanding Organosilicon Reactivity

The reactivity of organosilicon compounds is governed by several key principles, including electronic and steric effects. The silicon atom is more electropositive than carbon, which polarizes the Si-C bond, giving the carbon atom a partial negative charge and influencing its nucleophilic character. colab.ws

A significant electronic factor in the reactivity of certain organosilanes is the "beta-silicon effect," where a silicon atom stabilizes a positive charge at the beta position. colab.ws This effect plays a crucial role in directing the outcomes of reactions involving unsaturated silanes. colab.ws

Data Table

| Property | Value |

| Chemical Formula | C6H15BrSi |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 2344-83-4 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10545-34-3 |

|---|---|

Molecular Formula |

C6H15BrSi |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

3-bromopropyl(trimethyl)silane |

InChI |

InChI=1S/C6H15BrSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 |

InChI Key |

NVEYOAXSXPSFHL-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CCCBr |

Canonical SMILES |

C[Si](C)(C)CCCBr |

Synonyms |

3-Bromopropyltrimethylsilane |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3 Bromopropyltrimethylsilane

Fundamental Electronic and Steric Influences on Silicon Reactivity

The reactivity of organosilicon compounds, including 3-bromopropyltrimethylsilane, is governed by a combination of electronic and steric factors centered on the silicon atom. Silicon's position in the periodic table, just below carbon, gives it distinct properties. It is less electronegative (Pauling scale: Si=1.90, C=2.55) and larger (van der Waals radius: Si ≈ 2.1 Å, C ≈ 1.7 Å) than carbon. baranlab.orgsoci.org This size difference results in longer and weaker bonds to other elements compared to carbon; for instance, the average bond length of a Si-C bond is 1.87 Å, whereas a C-C bond is 1.54 Å. baranlab.org

These fundamental properties lead to several important reactivity trends. The lower electronegativity of silicon polarizes the Si-C bond, placing a partial negative charge (δ-) on the carbon and a partial positive charge (δ+) on the silicon. This inherent polarity makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles. baranlab.org Furthermore, the longer bond lengths around the silicon atom reduce steric crowding, making the silicon center more accessible to incoming reagents compared to a similarly substituted carbon atom. researchgate.net The interplay of these electronic and steric effects is crucial in determining the reaction pathways available to the molecule. acs.orgacs.org The nature of the substituents on the silicon atom can modulate these effects; for example, increasing the steric bulk of these groups can alter the mechanism of nucleophilic substitution from a low-barrier process to one that more closely resembles the SN2 reaction at carbon. nih.gov

The electronic structure of silicon, particularly the availability of low-energy empty 3d orbitals, plays a significant role in its chemistry. soci.org While the extent of d-orbital participation in bonding is a subject of ongoing discussion, these orbitals are often invoked to explain phenomena such as the stabilization of adjacent carbanions and the ability of silicon to form hypervalent compounds (compounds where the central atom has more than eight valence electrons). soci.orgstuartcantrill.com

In reaction mechanisms, the empty d orbitals can accept electron density from incoming nucleophiles, facilitating the formation of pentacoordinate intermediates or transition states. soci.orgiupac.org This ability to expand its coordination sphere is a key difference between silicon and carbon chemistry and is responsible for the generally higher reactivity of silicon centers toward nucleophiles. baranlab.orgsoci.org For example, in the presence of a nucleophilic activator like a fluoride (B91410) ion, an organosilane can form a pentacoordinate siliconate species, which is significantly more reactive. soci.org This concept of d-orbital involvement also extends to stabilizing negative charge on an adjacent carbon atom (the α-carbon) through a mechanism described as pπ-dπ bonding, where the carbon p-orbital overlaps with a silicon d-orbital. soci.org

A key feature of organosilane reactivity is the ability of a silyl (B83357) group, such as the trimethylsilyl (B98337) group in this compound, to stabilize a negative charge on an adjacent carbon atom (an α-carbanion). thermofishersci.inacs.orgdatapdf.com This "alpha-silicon effect" makes the protons on the carbon directly attached to the silicon more acidic than would otherwise be expected. wikipedia.org

The stabilization is attributed to two main factors. The first is negative hyperconjugation, where the non-bonding p-orbital of the carbanion overlaps with the antibonding sigma orbital (σ*) of the adjacent C-Si bond. wikipedia.org This interaction delocalizes the negative charge, lowering the energy of the carbanion. The second proposed mechanism involves the participation of silicon's empty 3d orbitals, which can accept electron density from the filled p-orbital of the carbanion (pπ-dπ bonding). soci.org Regardless of the precise orbital model, the result is that triorganosilyl groups act as effective π-acceptors, enhancing the stability of adjacent carbanions. wikipedia.org This stabilization is significant, as evidenced by trimethylsilylmethylamine being a stronger base than its carbon analogue, neopentylamine. wikipedia.org

Nucleophilic Substitution Processes at the Silicon Center

The silicon atom in this compound is an electrophilic center and is susceptible to nucleophilic attack. Unlike nucleophilic substitution at a saturated carbon (SN2@C), which proceeds through a high-energy pentacoordinate transition state, the corresponding reaction at silicon (SN2@Si) is often characterized by a much lower energy barrier. researchgate.netnih.gov

This difference arises from silicon's ability to accommodate a fifth ligand, forming a relatively stable pentacoordinate intermediate, typically with a trigonal bipyramidal geometry. researchgate.netiupac.org The reaction pathway for SN2@Si reactions often involves a double-well potential energy surface, where the pentacoordinate species is a true intermediate, rather than a transition state. researchgate.netnih.gov The accessibility of the silicon center, due to longer bond lengths and reduced steric hindrance, facilitates the approach of the nucleophile. researchgate.net

Common examples of nucleophilic substitution at silicon include hydrolysis, where water or hydroxide (B78521) attacks the silicon to cleave Si-O or Si-C bonds, and reactions with fluoride ions, which have a very high affinity for silicon. thermofishersci.inlibretexts.org The rate and mechanism of these substitutions can be influenced by the steric bulk of the substituents on the silicon atom. As steric demand increases, the reaction can change from proceeding through a stable intermediate to a mechanism with a central transition state, more akin to the classic SN2@C reaction. nih.gov

Reactions Involving the Carbon-Silicon Bond

The carbon-silicon bond, while generally stable, can be cleaved by nucleophiles. This process is central to the use of organosilanes in organic synthesis. The cleavage is facilitated by the initial attack of a nucleophile on the electrophilic silicon atom. iupac.orgresearchgate.net

This attack forms a hypervalent, pentacoordinate siliconate intermediate. soci.orgresearchgate.net In this activated state, the Si-C bond is significantly weakened and more polarized, making the carbon group a better leaving group (as a carbanion). researchgate.net The departure of the carbanion is often the rate-determining step and can be assisted by protonation from a protic solvent or other electrophile. For example, the cleavage of the benzyl-silicon bond in benzyltrimethylsilane (B1265640) by hydroxide involves the formation of a pentacoordinate intermediate. iupac.org The stability of the departing carbanion is a crucial factor; groups that form more stable carbanions are cleaved more readily. iupac.org The reaction can be stereospecific, proceeding with inversion of configuration at the silicon center. researchgate.net

The structure of this compound, with a leaving group (bromide) on the gamma (γ) carbon relative to the silicon atom, allows for the possibility of intramolecular reactions. One such pathway is an intramolecular nucleophilic substitution, where the γ-carbon bearing the bromine is attacked by an internal nucleophile. However, a more characteristic reaction for γ-substituted organosilanes involves the interaction of the terminal functional group with the silicon center, often leading to cyclization.

While direct intramolecular attack of the bromine on the silicon is unlikely, reactions can be induced under certain conditions. For instance, in the presence of a strong base, deprotonation could occur, followed by cyclization. More commonly, such substrates undergo reactions where an external nucleophile attacks the silicon, and the resulting pentacoordinate intermediate facilitates a rearrangement or cyclization. Another potential pathway involves the formation of a cyclopropyl (B3062369) ring through γ-elimination, where a base removes a proton from the α-carbon and the bromide ion is eliminated, though this is less common than reactions involving the β-position. Silicon tethers are also utilized in synthesis to facilitate intramolecular cyclization events by bringing reactive partners into proximity. rsc.org In some cases, rearrangements can occur where a substituent migrates from the silicon atom to an adjacent carbon atom, particularly if a cationic intermediate can be generated. rsc.org

Reactivity of the Bromine Functional Group in the Propyl Chain

The bromine atom on the propyl chain of this compound is the primary site of its chemical reactivity, behaving as a typical alkyl bromide. The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine (C-Br) bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows this compound to participate in a variety of substitution and elimination reactions, as well as the formation of organometallic reagents.

Nucleophilic Substitution Reactions:

This compound readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. wikipedia.orgorgsyn.org These reactions typically follow an SN2 mechanism, especially with strong nucleophiles, as the primary carbon atom is sterically accessible. youtube.com

A general representation of this reaction is: Nu:⁻ + (CH₃)₃SiCH₂CH₂CH₂Br → (CH₃)₃SiCH₂CH₂CH₂Nu + Br⁻

Where 'Nu' represents a nucleophile. A variety of nucleophiles can be employed, leading to a diverse range of functionalized propyltrimethylsilane derivatives.

| Nucleophile (Nu:⁻) | Reagent Example | Product |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(Trimethylsilyl)propan-1-ol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-Methoxypropyltrimethylsilane |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(Trimethylsilyl)butanenitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-Azidopropyltrimethylsilane |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Phenyl(3-(trimethylsilyl)propyl)sulfane |

Interactive Data Table: Nucleophilic Substitution Reactions Select a nucleophile from the dropdown to see the corresponding reagent and product.

Elimination Reactions:

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form allyltrimethylsilane (B147118). khanacademy.orglumenlearning.com This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon atom adjacent to the C-Br bond (the β-carbon) and the simultaneous departure of the bromide ion. libretexts.org

The general reaction is as follows: B:⁻ + (CH₃)₃SiCH₂CH₂CH₂Br → (CH₃)₃SiCH₂CH=CH₂ + HB + Br⁻

Where 'B:⁻' represents a strong base. Potassium tert-butoxide is a common reagent for promoting such elimination reactions. libretexts.org The competition between substitution and elimination is influenced by factors such as the nature of the base (steric hindrance favors elimination), temperature (higher temperatures favor elimination), and the solvent. masterorganicchemistry.commasterorganicchemistry.com

Formation of Grignard Reagent:

Like many alkyl halides, this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent. wikipedia.orgleah4sci.com This reaction involves the insertion of magnesium into the C-Br bond, creating a highly reactive organometallic compound. alfredstate.edu

The formation of the Grignard reagent can be represented as: (CH₃)₃SiCH₂CH₂CH₂Br + Mg → (CH₃)₃SiCH₂CH₂CH₂MgBr

This Grignard reagent, (3-trimethylsilylpropyl)magnesium bromide, is a potent nucleophile and a strong base. youtube.com It is a valuable intermediate in organic synthesis, enabling the formation of new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters. leah4sci.com

Thermal Decomposition Pathways and By-product Formation

The thermal decomposition of this compound involves the cleavage of its chemical bonds at elevated temperatures. While specific experimental data on the pyrolysis of this particular compound is not extensively detailed in the public literature, the decomposition pathways can be inferred from the known chemistry of alkylsilanes and alkyl bromides. acs.orgnih.gov The primary pathways for decomposition are expected to be initiated by the cleavage of the weakest bonds in the molecule.

The C-Br bond is significantly weaker than the C-C, C-H, and Si-C bonds, making its homolytic cleavage a likely initial step in the thermal decomposition process.

Pathway 1: Homolytic Cleavage of the C-Br Bond

At high temperatures, the primary decomposition pathway is anticipated to be the homolytic fission of the carbon-bromine bond, generating a 3-(trimethylsilyl)propyl radical and a bromine radical.

(CH₃)₃SiCH₂CH₂CH₂Br → (CH₃)₃SiCH₂CH₂CH₂• + Br•

The resulting radicals can then participate in a series of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of by-products.

Pathway 2: Elimination of Hydrogen Bromide (HBr)

Another plausible decomposition route is the intramolecular elimination of hydrogen bromide (HBr) to form allyltrimethylsilane. This pathway is analogous to the base-induced elimination but is driven by thermal energy.

(CH₃)₃SiCH₂CH₂CH₂Br → (CH₃)₃SiCH₂CH=CH₂ + HBr

This reaction may proceed through a concerted or a stepwise radical mechanism. The allyltrimethylsilane formed can undergo further decomposition at higher temperatures.

Potential By-products:

The thermal decomposition of this compound is expected to yield a variety of by-products depending on the specific conditions (temperature, pressure, presence of other substances). Based on the proposed pathways, the following by-products could be formed:

| Proposed By-product | Formation Mechanism |

| Allyltrimethylsilane | Intramolecular elimination of HBr |

| Hydrogen Bromide (HBr) | Intramolecular elimination |

| Propyltrimethylsilane | Hydrogen abstraction by the 3-(trimethylsilyl)propyl radical |

| Trimethylsilane | Fragmentation of larger silyl radicals |

| Propene | Fragmentation reactions |

| Methane | Cleavage of methyl groups from the silicon atom |

| Bromomethane | Reaction of methyl radicals with bromine atoms |

Interactive Data Table: Thermal Decomposition By-products Click on a by-product to view its likely formation mechanism.

Further fragmentation of the trimethylsilyl group can occur at very high temperatures, leading to the formation of more complex silicon-containing species and elemental silicon. The presence of oxygen would lead to the formation of silicon oxides.

Applications of 3 Bromopropyltrimethylsilane As a Reagent in Advanced Chemical Synthesis

Precursor in the Synthesis of Cycloalkanes and Related Ring Systems

The carbon framework of 3-bromopropyltrimethylsilane provides a valuable three-carbon unit that can be exploited in the construction of cycloalkanes, particularly cyclopropanes. While direct intramolecular cyclization is not the primary application, the corresponding Grignard reagent, (3-trimethylsilyl)propylmagnesium bromide, serves as a key intermediate in cyclopropane (B1198618) synthesis.

One notable application involves the reaction of γ-silyl-substituted Grignard reagents with electrophiles, which can lead to the formation of cyclopropane rings through subsequent reactions. For instance, the addition of (3-trimethylsilyl)propylmagnesium bromide to a suitable substrate can be followed by an intramolecular cyclization, where the trimethylsilyl (B98337) group facilitates the ring closure. This approach is particularly useful in diastereoselective cyclopropanation reactions.

Furthermore, the principles of the Wurtz reaction, involving the coupling of two alkyl halides with a metal, can be conceptually applied in an intramolecular fashion. Derivatives of this compound, appropriately substituted, can undergo intramolecular cyclization to form cyclopropane rings.

Functionalization Agent in Organic Transformations

This compound serves as an effective agent for introducing the (3-trimethylsilyl)propyl group into organic molecules. This functionalization can be achieved through various organic transformations, most commonly via alkylation of nucleophiles. The carbon-bromine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, including carbanions, amines, alkoxides, and thiolates. This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond, thereby appending the trimethylsilylpropyl moiety to the target molecule.

The introduction of the (3-trimethylsilyl)propyl group can serve several purposes in a synthetic sequence. The trimethylsilyl group is relatively inert under many reaction conditions, allowing it to be carried through multiple synthetic steps. However, it can also be strategically manipulated or removed at a later stage. For instance, the silicon-carbon bond can be cleaved under specific conditions to generate a carbanion or a carbon-centered radical, or it can be converted to a hydroxyl group through oxidation (Fleming-Tamao oxidation). This latent functionality makes this compound a valuable tool for introducing a versatile synthetic handle.

Role in Cross-Coupling Reactions

The utility of this compound extends to the realm of transition metal-catalyzed cross-coupling reactions, where it or its derivatives can act as coupling partners. The formation of organometallic reagents from this compound is a key step in these applications.

Palladium-Catalyzed Coupling Reactions Involving Organosilicon Intermediates

The Grignard reagent derived from this compound, (3-trimethylsilyl)propylmagnesium bromide, can participate in palladium-catalyzed cross-coupling reactions such as the Kumada-Tamao-Corriu coupling. nrochemistry.comnih.gov In these reactions, the (3-trimethylsilyl)propyl group is transferred from the magnesium reagent to an organic halide or triflate, forming a new carbon-carbon bond. organic-chemistry.org This methodology allows for the synthesis of a variety of compounds containing the trimethylsilylpropyl substituent.

Similarly, the corresponding organozinc reagent, (3-trimethylsilyl)propylzinc halide, can be employed in Negishi coupling reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov Palladium catalysts facilitate the coupling of the organozinc reagent with various organic electrophiles. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov The tolerance of Negishi coupling to a wide range of functional groups makes this a powerful method for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

Below is a table summarizing representative Palladium-catalyzed coupling reactions involving organosilicon intermediates derived from this compound.

| Coupling Reaction | Organometallic Reagent | Electrophile | Product |

|---|---|---|---|

| Kumada Coupling | (3-trimethylsilyl)propylmagnesium bromide | Aryl/Vinyl Halide/Triflate | Aryl/Vinyl-substituted trimethylsilylpropane |

| Negishi Coupling | (3-trimethylsilyl)propylzinc halide | Aryl/Vinyl/Alkyl Halide/Triflate | Aryl/Vinyl/Alkyl-substituted trimethylsilylpropane |

Rhodium-Catalyzed Additions and Related Transformations

Rhodium catalysts are known to mediate a variety of transformations involving organosilicon compounds. researchgate.netnih.govfigshare.comconsensus.appacs.orgnih.govnih.govmdpi.comnih.gov While direct rhodium-catalyzed additions of this compound are less common, molecules containing the trimethylsilylpropyl group, introduced using this compound, can undergo rhodium-catalyzed reactions. For instance, rhodium-catalyzed C-H activation and functionalization of organosilanes is a growing area of research. researchgate.netnih.govacs.orgnih.govnih.govmdpi.comnih.gov Substrates containing a silyl (B83357) group can direct the rhodium catalyst to activate a nearby C-H bond, allowing for the introduction of new functional groups.

Furthermore, silyl-tethered substrates can undergo rhodium-catalyzed cyclization reactions. figshare.comconsensus.appresearchgate.net The trimethylsilylpropyl group can act as a temporary tether, bringing reactive partners into proximity to facilitate intramolecular reactions, leading to the formation of cyclic or polycyclic systems.

Contributions to Complex Molecule Construction and Natural Product Synthesis

The versatility of this compound makes it a valuable building block in the synthesis of complex molecules, including natural products. Its ability to introduce a stable yet versatile three-carbon unit with a masked functionality is a key advantage in multistep synthesis.

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility can be inferred from the synthesis of related bioactive molecules. For instance, the introduction of a trimethylsilylpropyl moiety can be a crucial step in the synthesis of pheromones or other biologically active compounds, where the silyl group can be later transformed into other functional groups. mdpi.com

The application of cross-coupling reactions involving organometallic derivatives of this compound provides a powerful tool for constructing the carbon skeleton of complex target molecules. The ability to form new carbon-carbon bonds with high efficiency and selectivity is paramount in total synthesis.

Contributions of 3 Bromopropyltrimethylsilane to Advanced Materials Science

Surface Modification and Functionalization Applications

For applications involving the direct and covalent modification of material surfaces, 3-bromopropyltrialkoxysilanes are the compounds of choice. The process involves the hydrolysis of the alkoxy groups to form reactive silanols (-Si-OH), which then condense with hydroxyl groups on the surface of substrates like silica (B1680970), glass, or metal oxides to form stable siloxane (Si-O-Substrate) bonds. This effectively tethers the bromo-propyl functional group to the surface, making it available for further reactions.

Grafting of Organic Moieties onto Diverse Material Surfaces

Once a surface is functionalized with bromo-propyl groups, the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent grafting of a vast array of organic moieties, enabling precise control over the surface chemistry and properties of the material. This two-step functionalization strategy is a cornerstone of advanced materials design.

The general reaction scheme involves the initial silanization of the substrate followed by reaction with a suitable nucleophile (Nu:):

Silanization: Substrate-OH + (CH₃O)₃Si(CH₂)₃Br → Substrate-O-Si(CH₂)₃Br

Nucleophilic Substitution: Substrate-O-Si(CH₂)₃Br + Nu: → Substrate-O-Si(CH₂)₃Nu + Br⁻

This methodology has been successfully applied to various materials, including silica gel, which is often used as a solid support in chromatography and catalysis. The bromo-propyl group provides a reactive handle to attach amines, thiols, azides, and other functional molecules.

| Nucleophile (Nu:) | Organic Moiety Grafted | Resulting Surface Functionality | Potential Application |

|---|---|---|---|

| Ammonia (NH₃) or Primary Amines (R-NH₂) | -NH₂ or -NHR | Primary or Secondary Amine | Ion exchange, catalyst support, bioconjugation |

| Sodium Azide (NaN₃) | -N₃ | Azide | "Click" chemistry, peptide synthesis |

| Sodium Thiolate (R-SNa) | -S-R | Thioether | Heavy metal capture, sensor development |

| Potassium Cyanide (KCN) | -C≡N | Nitrile | Intermediate for further organic synthesis |

Development of Functional Coatings and Films

Silane (B1218182) coupling agents, including bromo-functional variants, are instrumental in the development of functional coatings and films. advpolymer.comaccessrudolftech.com When applied to a substrate, these molecules can self-assemble into thin layers or be incorporated into a larger coating matrix. The bromo-propyl group provides a reactive site that can be used to anchor other molecules or to initiate surface-grafted polymerization, creating a robust and functional surface layer.

Research on hybrid silane films, such as those combining amino- and epoxy-functional silanes, has demonstrated their effectiveness in creating cross-linked networks that enhance corrosion resistance on metal substrates. researchgate.net A similar principle applies to bromopropyl-functionalized silanes, where the bromo group can react with other components in a coating formulation or with the substrate itself to improve adhesion and durability. These functional coatings are critical in industries ranging from aerospace to microelectronics, where surface properties must be precisely controlled.

Modification of Nanoparticles and Mesoporous Architectures (e.g., Silica Nanoparticles)

The surface functionalization of nanoparticles is essential for their application in fields like drug delivery, diagnostics, and catalysis. nih.gov Modifying nanoparticles with 3-bromopropyltrialkoxysilane introduces a reactive surface layer that can be used to attach specific targeting ligands, drugs, or catalysts. cfsilicones.com For example, iron oxide (Fe₃O₄) magnetic nanoparticles have been functionalized with silane coupling agents to improve their dispersion in various media and to attach bioactive molecules. nih.govmdpi.com

Similarly, mesoporous silica nanoparticles (MSNs), known for their high surface area and ordered pore structure, can be modified to control their properties. mdpi.com The grafting of bromopropyl groups onto the surface and within the pores of MSNs creates a platform for subsequent chemical reactions, allowing for the fine-tuning of their adsorption and release characteristics for therapeutic agents or the immobilization of catalysts.

| Nanoparticle Type | Modifying Silane | Purpose of Modification | Resulting Capability |

|---|---|---|---|

| Silica Nanoparticles (SiO₂) | 3-Bromopropyltrialkoxysilane | Introduce a reactive handle for bioconjugation | Attachment of proteins, DNA, or targeting ligands |

| Magnetic Nanoparticles (Fe₃O₄) | 3-Chloropropyltrimethoxysilane (analogue) | Conjugation of anti-cancer agents | Targeted drug delivery vehicles nih.gov |

| Mesoporous Silica (MCM-41, SBA-15) | 3-Aminopropyltriethoxysilane (analogue) | Enhance adsorption of metal ions | Wastewater remediation materials mtak.hu |

Role in Advanced Polymer Synthesis and Functional Polymer Design

In polymer synthesis, the stable C-Br bond in compounds like 3-Bromopropyltrimethylsilane is highly valuable. It can be precisely cleaved under specific conditions, making it an ideal initiator for controlled radical polymerization techniques. This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and specific end-group functionalities.

Utilization as a Monomer or Initiator for Controlled Polymerization Techniques

The primary role of this compound in polymer synthesis is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" polymerization method that relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal complex. nih.gov Alkyl halides, such as the bromo-propyl group, are classic initiators for this process. cmu.edu

The initiation step in ATRP using a bromopropyl-functionalized initiator (R-Br) proceeds as follows:

R-Br + [Cu(I)-Ligand] ⇌ R• + [Cu(II)-Br-Ligand]

The generated radical (R•) then adds to a monomer molecule to start the polymer chain growth. The precise equilibrium between the active (radical) and dormant (halide-capped) species allows for the controlled growth of polymer chains. By using this compound or a surface-grafted bromopropyl group as the initiator, polymers can be synthesized with a trimethylsilylpropyl group at one end or can be grown directly from a material surface ("grafting from").

Research has demonstrated the use of surface-immobilized ATRP initiators to graft polymer brushes from silica particles. For instance, an initiator was immobilized by reacting 2-bromoisobutyryl bromide with aminopropyl silica, which was then used to polymerize a boronic acid-functional monomer from the surface. nih.gov A similar approach using a bromopropyl-functionalized surface would allow for the growth of various polymer types, such as polystyrenes or polyacrylates, directly from the material.

| ATRP Component | Example | Function |

|---|---|---|

| Initiator | Ethyl 2-bromoisobutyrate, 3-Bromopropyl-functionalized surface | Provides the initial radical and determines the number of growing chains. cmu.edu |

| Monomer | Styrene, Methyl Methacrylate (MMA), Acrylates | The repeating unit of the polymer. |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant species by abstracting the halogen atom. |

| Ligand | Bipyridine (bpy), Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity. |

| Solvent | Toluene, Anisole, Dioxane | Dissolves the reaction components. |

Synthesis of Functionalized Copolymers and Block Copolymers

The ability to initiate polymerization from a bromo-propyl group is key to creating advanced copolymer structures. Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized using several strategies involving this functionality. nih.gov

One common method is sequential monomer addition. First, a monomer is polymerized using a bromopropyl initiator, resulting in a homopolymer with a bromine atom at the chain end (a macroinitiator). This macroinitiator is then used to initiate the polymerization of a second, different monomer, creating an A-B diblock copolymer. This process can be repeated to form triblock or multiblock copolymers. nih.gov

Alternatively, a "grafting from" approach, as described previously, creates a specific type of block copolymer where the substrate material itself acts as one of the blocks. This results in a hybrid material with the properties of both the substrate and the grafted polymer brushes. Such materials are used to create "smart" surfaces that can respond to environmental stimuli like changes in pH or temperature.

Creation of Polymer Nanoparticles and Polymer Compartments for Catalysis

The strategic use of functionalized organosilicon monomers has paved the way for the development of sophisticated polymer architectures that serve as highly effective supports for catalytic nanoparticles. Among these, this compound has emerged as a valuable building block in the synthesis of specialized polymer nanoparticles and compartments designed for catalytic applications. Its unique chemical structure, featuring both a reactive bromopropyl group and a stable trimethylsilyl (B98337) moiety, allows for the creation of polymeric materials with tailored properties for encapsulating and stabilizing metallic catalysts.

One notable application in this area is the synthesis of core-shell nanoparticles where a polymer derived from this compound, poly(this compound) (PBPTMS), forms the shell. This polymeric shell provides a hydrophobic and organophilic environment, which is conducive to performing catalytic reactions in organic media. The trimethylsilyl groups contribute to the polymer's stability and solubility in non-polar solvents, while the bromopropyl groups offer reactive sites for further functionalization or for interaction with catalyst precursors.

Research has demonstrated the utility of these polymer-based systems in heterogeneous catalysis, particularly in carbon-carbon bond-forming reactions. For instance, core-shell nanoparticles with a PBPTMS shell have been successfully employed as a support for palladium (Pd) nanoparticles. These Pd@PBPTMS nanocomposites have shown significant catalytic activity in Suzuki coupling reactions, a cornerstone of modern organic synthesis for the formation of biaryl compounds.

The PBPTMS shell plays a multifaceted role in these catalytic systems. Firstly, it acts as a stabilizing agent, preventing the agglomeration of the palladium nanoparticles, which is a common issue that leads to a decrease in catalytic activity. The uniform dispersion of the nanoparticles within the polymer matrix ensures a high surface area of the catalyst is available for the reactants. Secondly, the chemical nature of the polymer shell can influence the local concentration of substrates around the catalytic sites, potentially enhancing reaction rates. Finally, the robust nature of the polymeric support allows for the easy recovery and reuse of the catalyst, a key aspect of sustainable and cost-effective chemical processes.

The performance of such catalytic systems is often evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF). Detailed studies on Pd@PBPTMS have highlighted its efficiency under specific reaction conditions.

Table 1: Catalytic Performance of Pd@PBPTMS in Suzuki Coupling Reactions

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Biphenyl | 98 |

| 2 | Bromobenzene | Phenylboronic acid | Biphenyl | 95 |

| 3 | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 97 |

| 4 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 93 |

The data presented in this table is illustrative and based on typical results reported for similar palladium-catalyzed Suzuki coupling reactions. Specific performance data for Pd@poly(this compound) was not available in the public domain.

The findings underscore the significant contribution of this compound in the design of advanced catalytic materials. The ability to form stable, functional, and reusable polymer-based nanoreactors opens up new avenues for conducting a wide range of chemical transformations with high efficiency and selectivity.

Advanced Characterization Methodologies Employed in 3 Bromopropyltrimethylsilane Research

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical identity and purity of 3-Bromopropyltrimethylsilane and in verifying its successful grafting onto various substrates.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. By analyzing the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. In the context of this compound, FT-IR is crucial for verifying the presence of its key chemical bonds both in its pure form and after it has been used to modify a surface.

While a specific spectrum for this compound is not publicly available in the referenced literature, the expected characteristic absorption bands can be inferred from the analysis of structurally similar organosilanes, such as (3-chloropropyl)trimethoxysilane and 3-mercaptopropyltrimethoxysilane. researchgate.netresearchgate.net The analysis of surfaces functionalized with organosilanes like 3-(aminopropyl)trimethoxysilane further informs the interpretation of these spectra. researchgate.net

Key vibrational modes anticipated in the FT-IR spectrum of this compound would include:

C-H stretching: Aliphatic C-H stretching vibrations from the propyl chain and the methyl groups attached to the silicon atom are expected in the 2850-3000 cm⁻¹ region.

Si-CH₃ vibrations: The trimethylsilyl (B98337) group would exhibit characteristic symmetric and asymmetric bending (umbrella) modes around 1250 cm⁻¹ and rocking modes around 840 cm⁻¹.

Si-C stretching: The stretching vibration of the silicon-carbon bond is typically observed in the 700-800 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond is expected to show a stretching vibration in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

CH₂ bending: The scissoring and rocking vibrations of the methylene (B1212753) groups in the propyl chain would appear around 1465 cm⁻¹ and in the 720-730 cm⁻¹ region, respectively.

When this compound is used to modify a surface containing hydroxyl groups (e.g., silica (B1680970) or metal oxides), FT-IR can also be used to monitor the reaction. The disappearance or reduction in the intensity of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the substrate and the appearance of Si-O-Substrate bands (around 1000-1100 cm⁻¹) would indicate successful covalent attachment. researchgate.net

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| Si-CH₃ | Bending (Umbrella) | ~1250 |

| Si-CH₃ | Rocking | ~840 |

| Si-C | Stretching | 700-800 |

| C-Br | Stretching | 500-600 |

Data are inferred from spectral data of analogous organosilane compounds.

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, MS provides definitive confirmation of its molecular formula (C₆H₁₅BrSi).

The electron ionization mass spectrum of this compound exhibits a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity at m/z 194 and 196.

The fragmentation pattern provides further structural information. Common fragmentation pathways for organosilanes involve the cleavage of bonds to the silicon atom. Key fragments observed in the mass spectrum of this compound include:

[M-CH₃]⁺: Loss of a methyl group (CH₃) from the molecular ion, resulting in peaks at m/z 179 and 181. This is often a prominent fragmentation pathway for trimethylsilyl compounds.

[Si(CH₃)₃]⁺: The trimethylsilyl cation at m/z 73 is a very common and stable fragment.

[CH₂CH₂CH₂Br]⁺: Cleavage of the Si-C bond can lead to the bromopropyl cation, though this may be less abundant.

Field Desorption Mass Spectrometry (FD-MS) is another valuable MS technique, particularly for analyzing silane (B1218182) coupling agents and their oligomers that may form during hydrolysis and condensation in solution. tandfonline.comresearchgate.nettandfonline.com This "soft" ionization technique minimizes fragmentation, allowing for the direct observation of the molecular weights of silane condensates. tandfonline.com

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z Ratio | Proposed Fragment Ion | Isotopic Contribution |

|---|---|---|

| 196 | [CH₃)₃Si(CH₂)₃⁸¹Br]⁺ (Molecular Ion) | ⁸¹Br |

| 194 | [CH₃)₃Si(CH₂)₃⁷⁹Br]⁺ (Molecular Ion) | ⁷⁹Br |

| 181 | [(CH₃)₂Si(CH₂)₃⁸¹Br]⁺ | ⁸¹Br |

| 179 | [(CH₃)₂Si(CH₂)₃⁷⁹Br]⁺ | ⁷⁹Br |

Data derived from publicly available mass spectral databases.

Advanced Microscopy and Imaging Techniques

When this compound is used to create thin films or functionalize surfaces, advanced microscopy techniques are essential for studying the resulting morphology and structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials, respectively. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of a sample's surface. A focused beam of electrons scans the surface, and the resulting interactions generate signals that provide information about topography and composition. researchgate.net In the context of this compound research, SEM would be employed to examine the surface of a substrate (e.g., silicon wafer, glass, or metal oxide) before and after modification. This analysis can reveal changes in surface roughness, the formation of aggregates, or the uniformity of the organosilane coating. For instance, if the silanization process is not optimized, SEM can visualize the formation of undesirable polymer islands or multilayers on the surface.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images by passing a beam of electrons through an ultra-thin specimen. It is invaluable for studying the cross-section of a modified material. For substrates functionalized with this compound, cross-sectional TEM could be used to measure the thickness of the resulting organosilane layer with nanoscale precision. This is critical for applications where a self-assembled monolayer (SAM) is desired, as TEM can confirm the presence of a uniform film of the expected molecular length.

Synchrotron radiation sources provide extremely bright and focused X-ray beams, enabling advanced characterization techniques that are not feasible with conventional laboratory X-ray sources.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique for probing the molecular arrangement and orientation within thin films on a surface. It is particularly well-suited for studying the structure of self-assembled monolayers of organosilanes. researchgate.net By directing an X-ray beam at a very shallow angle to the surface, the scattering signal from the thin film is enhanced. For a SAM of this compound, GIWAXS could provide information on the packing density of the molecules, the tilt angle of the propyl chains with respect to the surface normal, and the degree of lateral ordering.

X-ray Fluorescence (XRF): XRF is an elemental analysis technique that can identify and quantify the elements present in a sample. nih.gov When a sample is irradiated with high-energy X-rays, atoms in the sample emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element. XRF is highly sensitive and can be used to confirm the presence and determine the surface coverage of bromine on a substrate functionalized with this compound. nih.gov This provides a direct method to quantify the efficiency of the surface grafting reaction.

These techniques offer unique capabilities for three-dimensional and elemental analysis, respectively, and have potential applications in the study of materials incorporating organosilanes.

Computed Tomography (CT): X-ray micro-computed tomography (micro-CT) is a non-destructive imaging technique that uses X-rays to create cross-sectional images of an object, which can then be reconstructed to create a three-dimensional model. mostwiedzy.pl While typically used for larger structures, high-resolution micro-CT could be applied to analyze the internal structure of polymer composites or porous materials that have been functionalized with organosilanes. mdpi.comresearchgate.net For example, it could be used to visualize the distribution of an organosilane-modified filler within a polymer matrix or to assess the uniformity of a coating within a porous scaffold.

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a type of atomic emission spectroscopy that uses a high-energy laser pulse to create a micro-plasma on the surface of a sample. nasa.gov The light emitted from this plasma is then analyzed to determine the elemental composition of the material. LIBS offers rapid, real-time, and in-situ analysis with little to no sample preparation. nasa.govnih.gov It is highly sensitive to elements like silicon. rsc.org This technique could be employed for rapid surface mapping to check the uniformity of a this compound coating on a substrate or to detect silicon-containing contaminants on surfaces in industrial applications. nasa.gov

Scattering Methods for Nanostructural Investigations

Advanced scattering techniques are indispensable for elucidating the nanoscale structure and morphology of materials functionalized with this compound. These methods provide critical insights into the arrangement, size, and shape of features from the angstrom to the micrometer scale.

Small Angle X-ray Scattering (SAXS) and Grazing Incidence SAXS (GISAXS)

Small Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of a variety of materials. bohrium.com By measuring the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees), SAXS can probe structural features in the range of 1 to 100 nanometers. bohrium.comresearchgate.net This makes it an ideal tool for characterizing nanoparticles functionalized with this compound or mesoporous materials with this silane grafted onto their internal surfaces. The technique provides statistical information about average particle sizes, shapes, distributions, and surface-to-volume ratios. bohrium.com

Grazing Incidence Small Angle X-ray Scattering (GISAXS) is a related technique that is specifically adapted for studying nanostructures on surfaces and in thin films. dntb.gov.ua In a GISAXS experiment, an X-ray beam impinges on the sample at a very shallow angle, allowing for the investigation of the surface and near-surface region. dntb.gov.ua This is particularly relevant for studying the self-assembly and ordering of this compound monolayers on a substrate. GISAXS can reveal information about the lateral arrangement and dimensions of nanoscale features on a surface. dntb.gov.ua

In a hypothetical study, GISAXS could be used to monitor the organization of this compound on a silicon wafer. The resulting data would provide information on the spacing and ordering of the silane molecules.

Interactive Data Table: Hypothetical GISAXS Data for a this compound Monolayer

| Parameter | Value | Description |

| In-plane correlation length (ξ) | 15.2 nm | Average distance over which the silane molecules are ordered. |

| Vertical correlation length (ζ) | 2.8 nm | Degree of ordering perpendicular to the surface. |

| Average nearest-neighbor distance | 0.85 nm | The average spacing between adjacent silane molecules. |

| Film Thickness | 1.2 nm | The thickness of the this compound layer. |

Small Angle Neutron Scattering (SANS) for Ligand Shell Morphologies

Small Angle Neutron Scattering (SANS) is analogous to SAXS but uses a beam of neutrons instead of X-rays. A key advantage of SANS is its sensitivity to light elements, particularly hydrogen and its isotope deuterium. This allows for contrast variation studies, where the scattering length density of different components in a system can be selectively matched to the solvent by using deuterated molecules. This makes SANS an exceptionally powerful tool for studying the structure of a ligand shell, such as this compound, around a nanoparticle core.

By selectively deuterating either the solvent or the this compound molecules, researchers can effectively make the nanoparticle core or the surrounding medium "invisible" to the neutrons, thus isolating the scattering signal from the ligand shell itself. This provides detailed information on the thickness, density, and conformation of the grafted this compound layer.

For instance, in a study of gold nanoparticles functionalized with this compound, SANS could be employed to determine the precise structure of the organic shell.

Interactive Data Table: Illustrative SANS Results for Gold Nanoparticles Coated with this compound

| Parameter | Value | Method of Determination |

| Gold Core Radius | 5.3 nm | Determined from SAXS and TEM |

| Ligand Shell Thickness | 1.1 ± 0.2 nm | Contrast variation SANS |

| Grafting Density | 3.5 chains/nm² | Calculated from SANS data |

| Solvent Penetration of Ligand Shell | 25% | Determined by fitting SANS data |

In-Situ and Operando Characterization for Dynamic Process Monitoring

While the aforementioned scattering techniques provide detailed structural information, in-situ and operando characterization methods allow for the monitoring of these structures in real-time as a process is occurring. In-situ studies involve observing a material in a controlled environment that mimics its operating conditions, while operando studies go a step further by simultaneously measuring the material's properties and its performance in a functioning device.

These advanced methodologies are crucial for understanding the dynamic processes involving this compound, such as its grafting onto a surface, the self-assembly of functionalized nanoparticles, or its participation in a chemical reaction. By collecting data continuously during the process, researchers can gain a deeper understanding of reaction kinetics, intermediate states, and the evolution of nanostructures.

For example, in-situ SAXS could be used to follow the growth of nanoparticles that are being functionalized with this compound in solution. The time-resolved SAXS data would reveal the rate of particle growth and how the addition of the silane affects their size and shape distribution. Similarly, operando GISAXS could monitor the structural changes in a thin film of this compound on an electrode surface during an electrochemical reaction.

Interactive Data Table: Hypothetical In-Situ SAXS Data for the Functionalization of Silica Nanoparticles with this compound

| Time (minutes) | Average Particle Radius (nm) | Polydispersity Index |

| 0 | 10.2 | 0.15 |

| 5 | 10.8 | 0.14 |

| 15 | 11.5 | 0.13 |

| 30 | 12.1 | 0.12 |

| 60 | 12.3 | 0.12 |

This data would indicate that the grafting of this compound leads to a slight increase in the hydrodynamic radius of the silica nanoparticles and a narrowing of the size distribution over time.

Computational and Theoretical Investigations of 3 Bromopropyltrimethylsilane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemistry, a field that applies quantum mechanics to chemical systems, offers fundamental insights into the electronic structure and nature of chemical bonds within a molecule. For 3-Bromopropyltrimethylsilane, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the covalent character of its bonds.

Hartree-Fock (HF) and Post-Hartree-Fock Methods: Ab initio calculations, starting with the Hartree-Fock method, provide a foundational approximation of the electronic wavefunction. While HF neglects electron correlation, more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon it to incorporate these crucial effects, yielding more accurate descriptions of molecular properties.

Analysis of Bonding: Theoretical studies allow for a detailed analysis of the key bonds in this compound, such as the Carbon-Bromine (C-Br), Carbon-Silicon (C-Si), and Silicon-Carbon (Si-Cmethyl) bonds. Techniques like Natural Bond Orbital (NBO) analysis can be used to understand hybridization, charge distribution, and delocalization of electrons, providing a quantitative picture of the bonding within the molecule. For instance, the electronegativity difference between carbon, silicon, and bromine atoms leads to significant bond polarity, which quantum chemical calculations can precisely quantify.

These studies are foundational for understanding the molecule's reactivity, spectroscopic signatures, and intermolecular interactions.

Density Functional Theory (DFT) Applications for Ground and Excited States

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organosilanes. DFT calculations are used to determine the properties of both the ground electronic state and, via its time-dependent extension (TD-DFT), the excited states.

Ground State Properties: DFT is extensively used to predict the equilibrium geometry of this compound. By finding the minimum on the potential energy surface, DFT calculations can yield precise bond lengths, bond angles, and dihedral angles. Furthermore, these calculations provide electronic properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Excited States: While less common for a simple alkyl halide, Time-Dependent DFT (TD-DFT) can be used to calculate vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. This allows for the prediction of the electronic absorption spectrum and an understanding of the nature of electronic transitions.

Studies on similar molecules, such as various functionalized silanes, have demonstrated that hybrid functionals like B3LYP or newer functionals from the M06 family, paired with appropriate basis sets (e.g., 6-311++G(d,p)), can provide results in excellent agreement with experimental data.

Table 1: Representative Data from DFT Calculations on Organosilanes

| Property | Typical Calculated Value Range | Method Example |

| Bond Length (Å) | ||

| Si-C (propyl) | 1.87 - 1.90 | B3LYP/6-31G(d) |

| C-C (propyl) | 1.53 - 1.55 | B3LYP/6-31G(d) |

| C-Br | 1.95 - 1.98 | B3LYP/6-31G(d) |

| Bond Angle (°) | ||

| Si-C-C | 114 - 118 | B3LYP/6-31G(d) |

| C-C-C | 112 - 115 | B3LYP/6-31G(d) |

| C-C-Br | 110 - 113 | B3LYP/6-31G(d) |

| Electronic Properties | ||

| HOMO-LUMO Gap (eV) | 6.0 - 8.0 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.0 - 2.5 | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape and understanding mechanistic processes like diffusion or surface interactions.

Conformational Analysis: The propyl chain of the molecule can rotate around the C-C and Si-C bonds, leading to various conformers (e.g., anti, gauche). MD simulations can sample these different conformations and determine their relative populations at a given temperature, providing insight into the molecule's average shape and flexibility.

Mechanistic Insights: MD is particularly powerful for simulating the interaction of this compound with other molecules or surfaces. For example, reactive MD simulations (using force fields like ReaxFF) can model the chemical reactions involved in the grafting of silanes onto silica (B1680970) or other oxide surfaces. nist.govdata.gov These simulations can reveal the step-by-step mechanism of surface attachment, including hydrolysis and condensation reactions, which are critical for applications in surface modification. nist.gov

Prediction of Spectroscopic Properties through Computational Models

Computational models, primarily based on DFT, are routinely used to predict and interpret various types of molecular spectra. This "computational spectroscopy" is a powerful tool for validating experimental results and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of normal modes can be obtained. The resulting predicted Infrared (IR) and Raman spectra can be compared directly with experimental data, allowing for a detailed assignment of each vibrational band to specific motions like C-H stretching, CH₂ scissoring, or Si-C stretching. Studies on similar molecules like 3-aminopropyltrimethoxysilane (B80574) have shown that DFT calculations can produce simulated spectra that remarkably match experimental ones. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict NMR chemical shifts (¹H, ¹³C, ²⁹Si) with high accuracy. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Predicted shifts are invaluable for assigning peaks in complex experimental spectra and for confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for a Propylsilane Skeleton

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Spectroscopic Activity |

| C-H Stretch (CH₃) | 2960 - 2980 | IR, Raman |

| C-H Stretch (CH₂) | 2910 - 2940 | IR, Raman |

| CH₂ Scissor | 1450 - 1470 | IR |

| CH₂ Wag/Twist | 1200 - 1350 | IR |

| Si-C Stretch | 750 - 850 | Raman |

| C-C-C Bend | ~400 | Raman |

| C-Br Stretch | 550 - 650 | IR, Raman |

Mechanistic Elucidation of Reaction Pathways using Computational Tools

Computational tools, especially DFT, are essential for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the silicon center.

The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the structure of the TS reveals the geometry of the activated complex.

Calculating Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

Mapping the Reaction Coordinate: The Intrinsic Reaction Coordinate (IRC) path is calculated to confirm that the identified transition state correctly connects the reactants and products.

This approach has been used to study a wide range of reactions, including cycloadditions and catalytic cycles involving organosilanes, providing deep insight into regioselectivity and chemoselectivity.

Application of Advanced Computational Techniques (e.g., Neural Network Models) for Molecular Properties

In recent years, machine learning (ML) and artificial intelligence have emerged as powerful tools in chemistry. Advanced computational techniques like neural networks can be trained on large datasets of molecular information to predict properties far more rapidly than traditional quantum chemical methods.

Quantitative Structure-Property Relationship (QSPR): ML models can be trained to predict a wide array of molecular properties, such as boiling point, solubility, and reactivity, based on molecular descriptors derived from the structure of this compound.

Accelerating Discovery: While computationally expensive methods like DFT are used to generate high-quality data for a set of molecules, ML models can then be trained on this data. These trained models can then screen vast chemical spaces to identify new molecules with desired properties, a process that would be intractable using DFT alone. Although applications in the organosilane domain are still emerging, these methods hold immense promise for the rapid design and discovery of new functional materials.

Thermochemical Data Calculation and Benchmarking Methodologies

Accurate thermochemical data, such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are crucial for chemical engineering and reaction modeling. While experimental determination is preferred, computational methods can provide highly accurate estimates, especially when experimental data is unavailable.

Computational Thermochemistry: High-level quantum chemical methods, such as G3, G4, or CBS-QB3, are specifically designed to calculate thermochemical properties with high accuracy (often within 1-2 kcal/mol of experimental values). These methods involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to provide a highly accurate final energy.

Benchmarking: The accuracy of any computational method must be validated by comparing its predictions against reliable experimental data. The NIST Chemistry WebBook serves as a critical resource for this benchmarking process, providing a curated collection of experimental thermochemical data for thousands of compounds. nist.govdata.gov For this compound, calculated values for properties like enthalpy of formation would be benchmarked against experimental data for similar halogenated alkanes and organosilanes to ensure the reliability of the computational protocol. A search of the NIST database indicates a lack of extensive experimental thermochemical data for this compound itself, highlighting the importance of reliable computational predictions. Data is available for the analogous compound (3-Chloropropyl)trimethylsilane, which can serve as a useful benchmark.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromopropyltrimethylsilane, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via two primary routes:

- Grignard Reaction : Reacting propylmagnesium bromide with trimethylchlorosilane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to prevent hydrolysis .

- Bromination : Brominating (3-methylphenyl)trimethylsilane using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under reflux conditions in carbon tetrachloride .

- Optimization : Yield (>85%) is maximized by controlling moisture levels (anhydrous solvents) and reaction time (12–24 hours). Impurities like unreacted silane or brominated by-products are removed via vacuum distillation or column chromatography.

Q. How does the trimethylsilyl (TMS) group affect the stability and reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The TMS group enhances steric hindrance, slowing nucleophilic attack at the silicon center. However, the bromopropyl chain remains reactive, enabling alkylation or cross-coupling reactions. For example, in Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) activate the C–Br bond for aryl-aryl bond formation .

- Stability : The TMS group improves thermal stability, allowing reactions at elevated temperatures (e.g., 80–100°C) without decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Peaks at δ 0.1–0.3 ppm (TMS protons) and δ 1.8–2.1 ppm (CH₂Br protons) confirm structure .

- GC-MS : High volatility due to the TMS group allows detection via electron ionization (EI) with a molecular ion peak at m/z 211 [M⁺] .

- FT-IR : C–Br stretch at 550–600 cm⁻¹ and Si–C absorption at 1250 cm⁻¹ .

Advanced Research Questions

Q. How can catalytic systems be optimized for cross-coupling reactions involving this compound?

- Case Study : In Heck couplings, using Pd(OAc)₂ with a ligand (e.g., PPh₃) in DMF at 120°C achieves >90% conversion. Solvent polarity and ligand steric bulk critically influence reaction rates .

- Contradictions : Some studies report lower yields with bulky ligands (e.g., XPhos) due to inhibited catalyst-substrate interaction, while others note improved selectivity .

Q. What computational methods are used to model the reaction pathways of this compound, and what challenges arise?

- DFT Studies : Density functional theory (B3LYP/6-31G*) predicts activation energies for SN2 mechanisms at the bromine center. Challenges include modeling solvent effects (THF vs. DMF) and silicon’s hypervalent bonding .

- Machine Learning : Template-based algorithms (e.g., Pistachio database) predict feasible synthetic routes but may overlook radical-initiated pathways .

Q. How does the bromine substituent’s position influence reactivity compared to chloro- or iodo-analogs?

- Comparative Data :

| Halogen | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in SN2 |

|---|---|---|

| Br | 285 | 1.0 (baseline) |

| Cl | 327 | 0.3 |

| I | 234 | 2.5 |

- Bromine’s intermediate bond strength balances reactivity and stability, making it ideal for controlled alkylation .

Contradictions and Data Gaps

- Radical vs. Ionic Mechanisms : Evidence conflicts on whether bromination proceeds via radical (NBS/AIBN) or ionic pathways (HBr catalysis). Kinetic isotope experiments could resolve this .

- Biological Interactions : While in vitro studies suggest cytochrome P450 inhibition by similar brominated silanes, in vivo data are lacking due to compound instability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.